molecular formula C11H7F3N2O4S B2563001 (2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one CAS No. 1164500-27-9

(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B2563001
CAS No.: 1164500-27-9
M. Wt: 320.24
InChI Key: WNKXFHNFLLQNDF-YHYXMXQVSA-N
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Description

(2Z)-2-(Nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one (CAS 1164500-27-9) is a high-purity chemical reagent designed for research applications. This compound features a thiazolidin-4-one scaffold, a privileged structure in medicinal and agricultural chemistry known for its diverse biological properties . The molecule is of significant interest for investigating the structure-activity relationships of thiazolidinedione (TZD) derivatives, particularly as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Activation of PPAR-γ is a established mechanism for insulin sensitization, making TZD analogues valuable tools for metabolic disease research . Beyond antidiabetic applications, the thiazolidin-4-one core demonstrates substantial potential in antimicrobial research. Derivatives of this scaffold have exhibited promising antibiofilm activity, capable of inhibiting the formation of bacterial biofilms or disrupting established ones, which is a critical area of study for overcoming antibiotic resistance . Furthermore, structurally related heterocyclic compounds with sulfur-containing substituents are explored for their pesticidal and fungicidal activities, indicating potential applications in agricultural chemistry research . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4S/c12-11(13,14)20-8-3-1-7(2-4-8)16-9(17)6-21-10(16)5-15(18)19/h1-5H,6H2/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKXFHNFLLQNDF-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thiourea derivative with an α-halo ketone under basic conditions.

    Introduction of the Nitromethylidene Group: The nitromethylidene group can be introduced via a Knoevenagel condensation reaction between the thiazolidinone core and nitromethane in the presence of a base such as piperidine.

    Substitution with Trifluoromethoxy Phenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitromethylidene group can undergo oxidation to form nitroalkenes.

    Reduction: The nitromethylidene group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroalkenes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound can be explored for its potential as a drug candidate for various diseases.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The trifluoromethoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Substituent at Position 2 Key Properties/Bioactivity Reference
Target Compound Nitromethylidene (Z-configuration) High electrophilicity; potential reactivity in nucleophilic additions
(2Z,5E)-5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-... Imino (N-linked) Anticancer activity via kinase inhibition
Sulfiflumin (ISO: sulfiflumin) Imino with trifluoroethylsulfinyl Acaricidal activity; fluorinated substituents enhance stability
Ponesimod Propylimino with dihydroxypropoxy Immunomodulator targeting sphingosine-1-phosphate receptors

Substituent Variations at Position 3

Compound Substituent at Position 3 Impact on Properties Reference
Target Compound 4-(Trifluoromethoxy)phenyl Enhanced lipophilicity; resistance to oxidative metabolism
(Z)-3-Benzyl-2-[(2-phenylcyclohex-2-en-yl)imino]-... Benzyl group Improved membrane permeability
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl with thioxo Broad-spectrum antimicrobial activity

Key Insight : The trifluoromethoxy group in the target compound balances lipophilicity and electronic effects, a feature shared with agrochemicals like sulfiflumin .

Stereochemical and Functional Group Comparisons

  • Nitro vs.
  • Fluorinated Substituents : Both the target compound and sulfiflumin leverage trifluoromethyl/trifluoromethoxy groups for enhanced metabolic stability and target selectivity.

Physicochemical Properties

Property Target Compound (Estimated) (2Z,5E)-... (from ) Sulfiflumin
Molecular Weight ~350–400 g/mol 427.566 g/mol 495.3 g/mol
LogP (Lipophilicity) High (CF3O, nitro) Moderate (dimethylamino) High (CF3 groups)
Solubility Low (nonpolar substituents) Low Very low

Note: The nitro group may slightly improve aqueous solubility compared to fully fluorinated analogs.

Biological Activity

The compound (2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one, with CAS Number 1363438-29-2, belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₇F₃N₂O₄S
  • Molecular Weight : 320.24 g/mol

This compound features a thiazolidinone core, which is often associated with various biological activities including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial activity against various pathogens. For instance, a related thiazolidinone compound demonstrated potent antibacterial effects against Escherichia coli and Staphylococcus aureus with inhibition percentages reaching up to 91.66% .

PathogenInhibition Percentage
E. coli88.46%
S. aureus91.66%

Anti-Proliferative Activity

Studies have shown that thiazolidinone derivatives can inhibit cell division cycle phosphatases (CDC25), which are crucial for cell cycle regulation. For example, a study found that certain thiazolidinones inhibited CDC25A with an IC50 value of approximately 6.2 µM . This inhibition leads to cell growth arrest in cancer cell lines such as MCF7 and MDA-MB-231, indicating potential applications in cancer therapy.

Anti-Inflammatory Effects

Thiazolidinones have also been reported to exhibit anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This suggests that this compound may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial activity against common bacterial strains. The results indicated a promising spectrum of activity, particularly against gram-positive bacteria .
  • Inhibition of CDC25 Phosphatases : Research focusing on the inhibition of CDC25 phosphatases revealed that specific thiazolidinone derivatives could effectively halt cell cycle progression in cancer cells. This highlights their potential role as anti-cancer agents .
  • Inflammation Modulation : In a controlled study assessing the anti-inflammatory effects of thiazolidinones, it was found that these compounds significantly reduced inflammation markers in vitro, suggesting their utility in treating chronic inflammatory conditions .

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